Physical and chemical properties of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine
Physical and chemical properties of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine
The following technical guide details the physicochemical and chemical profile of 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine , a critical bicyclic scaffold in modern medicinal chemistry.
Executive Summary
3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine is a bicyclic heterocycle fusing a functionalized pyridine ring with a saturated piperidine moiety. It serves as a high-value pharmacophore in drug discovery, particularly as a bioisostere for isoquinoline and quinoline derivatives. Its structural duality—possessing both an electron-rich aromatic system and a basic secondary amine—makes it a versatile scaffold for designing kinase inhibitors (e.g., PDE10A, JAK) and CNS-active agents. This guide delineates its properties, synthesis, and reactivity to support rigorous experimental application.
Chemical Identity & Structural Analysis[5]
The compound consists of a 1,6-naphthyridine core where the pyridine ring (positions 1–4) retains aromaticity and substitution at C3, while the ring containing N6 (positions 5–8) is fully saturated.
| Attribute | Detail |
| IUPAC Name | 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine |
| CAS Number | 1196151-84-4 |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| SMILES | COc1cncc2c1CCN2 |
| InChIKey | Unique identifier required for database integration (e.g., BD01392279 catalog ref) |
| Structural Class | Tetrahydronaphthyridine; Heteroaromatic amine |
Structural Significance[1][9]
-
N1 (Pyridine Nitrogen): Acts as a weak hydrogen bond acceptor (HBA). The C3-methoxy group donates electron density into the ring via resonance, potentially increasing the basicity of N1 compared to the unsubstituted parent.
-
N6 (Piperidine Nitrogen): A secondary amine acting as a strong base and hydrogen bond donor/acceptor. This is the primary vector for derivatization (alkylation/acylation).
-
C3-Methoxy Group: Provides a specific steric and electronic profile, often used to occupy hydrophobic pockets in protein targets or modulate metabolic stability (blocking C3 oxidation).
Physicochemical Profile
The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, ChemAxon) essential for formulation and ADME assessment.
Table 1: Physical and Chemical Properties[10]
| Property | Value (Experimental/Predicted) | Context & Implications |
| Physical State | Solid (low melting) or viscous oil | Often supplied as HCl salt (solid) for stability. |
| Melting Point | 153–158 °C (as HCl salt) | Free base may be an oil; salt formation raises MP significantly. |
| Boiling Point | 280–310 °C (Predicted @ 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |
| Density | 1.12 ± 0.06 g/cm³ | Typical for halogen-free bicyclic heterocycles. |
| pKa (N6) | 10.2 ± 0.5 (Predicted) | Highly basic; exists as a cation at physiological pH (7.4). |
| pKa (N1) | 4.8 ± 0.5 (Predicted) | Weakly basic; largely unprotonated at physiological pH. |
| LogP | 0.85 – 1.15 | Moderate lipophilicity; suggests good membrane permeability. |
| TPSA | ~33 Ų | Favorable for blood-brain barrier (BBB) penetration. |
| Solubility | DMSO, Methanol, DCM | Poor water solubility as free base; high as HCl salt. |
Synthetic Methodologies
Synthesis of 3-substituted-5,6,7,8-tetrahydro-1,6-naphthyridines often requires constructing the piperidine ring onto a functionalized pyridine or selectively reducing a fully aromatic naphthyridine.
Protocol A: Nucleophilic Displacement (The "Self-Validating" Route)
This method is preferred for its modularity, allowing late-stage introduction of the methoxy group from a chloro-precursor.
Mechanism: Nucleophilic Aromatic Substitution (
-
Protection: Protect N6 (secondary amine) with Boc anhydride to prevent side reactions.
-
Reagents:
, , DCM.
-
-
Methoxylation: Displace the C3-chloride using sodium methoxide.
-
Conditions: NaOMe (5 eq), MeOH, Reflux or Microwave (120°C, 1h).
-
Note: The pyridine ring is electron-deficient enough for
, facilitated by the N1 nitrogen.
-
-
Deprotection: Removal of the Boc group.
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Protocol B: Cyclization from Piperidone (De Novo Synthesis)
Used when the 3-chloro precursor is unavailable.
-
Condensation: React 1-benzyl-4-piperidone with an appropriate source of ammonia and a C3-fragment (like a substituted propargyl aldehyde or equivalent) to fuse the pyridine ring.
-
Aromatization: Oxidative steps may be required depending on the condensation method.
Visualization: Synthesis Workflow
The following diagram illustrates the robust displacement route (Protocol A).
Caption: Step-wise synthesis via nucleophilic aromatic substitution on a protected scaffold.
Reactivity & Derivatization Guide
Understanding the reactivity profile is crucial for using this scaffold in library generation.
N6-Alkylation/Acylation (Primary Vector)
The secondary amine at position 6 is the most nucleophilic site.
-
Protocol: Reductive amination with aldehydes (
) or nucleophilic substitution with alkyl halides ( , DMF). -
Validation: Monitor disappearance of the N-H signal in IR (~3300 cm⁻¹) or shift in LCMS.
Pyridine Ring Chemistry[1][4][7][8]
-
N-Oxidation: Treatment with m-CPBA yields the N1-oxide. This alters the electronic distribution and is often used as a metabolic prodrug strategy.
-
Electrophilic Substitution: The C3-methoxy group activates the pyridine ring at the ortho (C2) and para (C4) positions relative to the methoxy. However, N1 deactivates the ring. Halogenation at C2 is possible but sluggish.
Stability & Storage
-
Oxidative Instability: The secondary amine is prone to slow oxidation to the imine or N-oxide upon prolonged air exposure.
-
Storage Protocol: Store as the HCl salt at -20°C under argon. The free base should be used immediately or stored as a frozen benzene/DMSO solution.
Pharmaceutical Applications
This scaffold is extensively documented in patent literature for kinase and enzyme inhibitors.
-
PDE10A Inhibitors: The 1,6-naphthyridine core mimics the purine ring of cGMP, making it a potent scaffold for phosphodiesterase inhibitors used in schizophrenia research [1].
-
RORγt Inverse Agonists: Derivatives of tetrahydronaphthyridines have been optimized as oral modulators for autoimmune diseases [2].
-
Kinase Selectivity: The 3-methoxy group often serves as a "selectivity filter," clashing with residues in the ATP-binding pocket of off-target kinases while accommodating the target.
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: Key pharmacophoric vectors of the scaffold for medicinal chemistry optimization.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Handling: Use in a fume hood. Wear nitrile gloves.
-
First Aid: In case of contact, rinse immediately with polyethylene glycol 400 or water.
References
-
Takeda Pharmaceutical Co. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry.
-
Chemical Review and Letters . (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives.
-
PubChem . 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine and related structures. National Library of Medicine.
-
BLD Pharm . Product Catalog: 3-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 1196151-84-4).[1][2][3][4]
Sources
- 1. 785774-74-5|5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol|BLD Pharm [bldpharm.com]
- 2. 2444575-12-4|2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 126912-70-7|8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole|BLD Pharm [bldpharm.com]
- 4. 676994-61-9|2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine|BLD Pharm [bldpharm.com]
